molecular formula C21H19ClN2O2 B11322206 N-(2-chlorobenzyl)-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chlorobenzyl)-2-(2-methylphenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11322206
M. Wt: 366.8 g/mol
InChI Key: JHLMYTLFHTXDFY-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylphenoxy group, and a pyridinyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The reaction begins with the chlorination of benzyl chloride to form 2-chlorobenzyl chloride.

    Coupling with Methylphenol: The 2-chlorobenzyl chloride is then reacted with 2-methylphenol in the presence of a base such as sodium hydroxide to form the 2-(2-methylphenoxy)-2-chlorobenzyl intermediate.

    Acetamide Formation: The intermediate is then reacted with pyridine-2-ylamine in the presence of an acylating agent such as acetic anhydride to form the final product, N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Processing: Involves carrying out the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)ACETAMIDE: Similar structure but lacks the methylphenoxy and pyridinyl groups.

    N-(2-METHYLPHENOXY)ACETAMIDE: Contains the methylphenoxy group but lacks the chlorophenyl and pyridinyl groups.

    N-(PYRIDIN-2-YL)ACETAMIDE: Contains the pyridinyl group but lacks the chlorophenyl and methylphenoxy groups.

Uniqueness

N-[(2-CHLOROPHENYL)METHYL]-2-(2-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the chlorophenyl, methylphenoxy, and pyridinyl groups allows for diverse reactivity and interaction with various molecular targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C21H19ClN2O2

Molecular Weight

366.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methylphenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C21H19ClN2O2/c1-16-8-2-5-11-19(16)26-15-21(25)24(20-12-6-7-13-23-20)14-17-9-3-4-10-18(17)22/h2-13H,14-15H2,1H3

InChI Key

JHLMYTLFHTXDFY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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